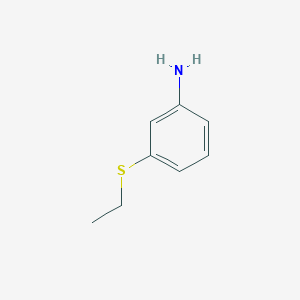

3-(Ethylthio)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQWEIGOXKOQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061965 | |

| Record name | m-(Ethylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783-82-0 | |

| Record name | 3-(Ethylthio)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1783-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3-(ethylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001783820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-(ethylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-(Ethylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethylthio Aniline and Analogues

Classical and Contemporary Synthetic Routes to Thioanilines

The synthesis of thioanilines, including 3-(Ethylthio)aniline, can be achieved through several established and modern chemical pathways. These methods often involve the introduction of the thioether functionality onto an aniline (B41778) or a precursor molecule.

Reaction of Halogenated Anilines with Ethanethiol (B150549) or Ethylthiolates

A common and effective method for the synthesis of aryl thioethers is the nucleophilic aromatic substitution reaction between a halogenated aniline and an appropriate thiol or thiolate. In the case of this compound analogues, this typically involves the reaction of a dihaloaniline with sodium ethanethiolate. The thiolate, a potent nucleophile, displaces a halide from the aromatic ring.

For instance, the synthesis of 2-bromo-6-(ethylsulfanyl)aniline, an analogue of this compound, can be accomplished by reacting a 2-bromo-6-chloroaniline (B1281334) derivative with an ethylthiolate nucleophile. This nucleophile is generated from ethanethiol and a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Palladium-catalyzed cross-coupling reactions represent a more contemporary and selective alternative, offering milder conditions for the formation of the carbon-sulfur bond.

| Parameter | Typical Conditions for Nucleophilic Substitution |

| Substrate | 2-bromo-6-chloroaniline derivative |

| Nucleophile | Ethanethiol (EtSH) + Base (e.g., K₂CO₃) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80–120 °C |

| Reaction Time | 6–24 hours |

This interactive table summarizes the typical reaction parameters for the nucleophilic substitution to produce an analogue of this compound.

Conversion from Thiocyanated Aniline Precursors

Another versatile route to thioanilines involves the use of thiocyanated aniline precursors. This method allows for the introduction of the sulfur atom, which can then be alkylated to form the desired thioether. The synthesis of 2-nitro-4-(propylthio)aniline, a related compound, starts from 2-nitro-4-thiocyanatoaniline. The process involves salification with sodium hydroxide (B78521) in n-propanol, followed by alkylation with bromopropane.

A patented method describes the preparation of 2,3-dichloro-4-(ethylthio)aniline from 2,3-dichloro-4-thiocyanatoaniline. google.com In this procedure, a slurry of the thiocyanatoaniline in ethanol (B145695) is treated with powdered sodium hydroxide. google.com The reaction mixture is heated under reflux, and after workup, the desired ethylthioaniline is obtained. google.com This approach highlights the utility of the thiocyanate (B1210189) group as a precursor to the thioether functionality.

| Starting Material | Reagents | Product | Yield |

| 2,3-dichloro-4-thiocyanatoaniline | 1. NaOH, Ethanol | 2,3-dichloro-4-(ethylthio)aniline | 34% |

This interactive table presents a specific example of the synthesis of a thioaniline analogue from a thiocyanated precursor. google.com

Reductive Pathways from Nitro-Substituted Ethylthiobenzenes

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and provides a key pathway to aniline derivatives. To synthesize this compound via this route, a suitable precursor would be 1-ethylthio-3-nitrobenzene. The synthesis of this precursor can be achieved through various methods. One patented approach involves a multi-step synthesis starting from m-nitroacetophenone, which is first reduced to 1-(3-nitrophenyl)ethanol. This intermediate is then converted to 1-(1-iodoethyl)-3-nitrobenzene, which is subsequently reduced to 1-ethyl-3-nitrobenzene.

Once the nitro-substituted ethylthiobenzene is obtained, the nitro group can be reduced to an amine using various reducing agents. Common methods for the reduction of nitroarenes to anilines include the use of metals in acidic media (e.g., tin and hydrochloric acid), catalytic hydrogenation (e.g., H₂ with a palladium, platinum, or nickel catalyst), or transfer hydrogenation with reagents like formic acid.

Functional Group Transformations and Derivatization Strategies

The aniline moiety in this compound allows for a range of functional group transformations, enabling the synthesis of diverse derivatives.

Diazotization and Subsequent Conversion of the Aniline Moiety

The primary amino group of anilines can be converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the aniline with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions.

A significant application of diazonium salts is their use in azo coupling reactions to form azo dyes. nih.govnih.govresearchgate.netdoaj.orgajchem-a.comslideshare.net These reactions involve the electrophilic attack of the diazonium ion on an electron-rich aromatic compound, such as a phenol (B47542) or another aniline. nih.govslideshare.net

Research on the synthesis of novel azo dyes derived from a related compound, 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole, provides valuable insights into the potential reactivity of diazotized this compound. nih.govresearchgate.netdoaj.orgmdpi.com In these studies, the heterocyclic amine is diazotized and then coupled with various aniline derivatives. nih.govresearchgate.netdoaj.orgmdpi.com The resulting azo dyes were found to exist in different tautomeric forms, namely the azo form and the hydrazone form, and in some cases, an azo-enamine form. nih.govresearchgate.netmdpi.com The equilibrium between these tautomers was observed to be influenced by the nature of the substituents on the aniline coupling component. nih.govresearchgate.netmdpi.com

The general procedure for the synthesis of these arylhydrazone or arylazo compounds involves preparing a cold solution of the aryldiazonium salt by adding a sodium nitrite solution to a pre-cooled solution of the arylamine hydrochloride. This diazonium salt solution is then added to a cold solution of the coupling component in ethanol containing sodium acetate.

| Diazonium Salt from | Coupling Component | Resulting Tautomeric Form(s) |

| Benzenediazonium salt | 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole | Hydrazone form |

| Diazotized 4-methylaniline | 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole | Azo form |

| Diazotized 4-chloroaniline | 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole | Azo form and Hydrazone form |

This interactive table summarizes the influence of the substituent on the resulting tautomeric forms of azo dyes derived from a 3-ethylthio-substituted precursor. mdpi.com

Substitutions via Sandmeyer-Type Reactions

The Sandmeyer reaction is a versatile and widely utilized method in organic chemistry for the synthesis of aryl halides and other derivatives from aryl diazonium salts. wikipedia.orglscollege.ac.innumberanalytics.com This transformation is a type of radical-nucleophilic aromatic substitution. wikipedia.orglscollege.ac.in The process begins with the diazotization of a primary aromatic amine, such as an aniline derivative, to form a diazonium salt. This intermediate is then treated with a copper(I) salt, which catalyzes the replacement of the diazonium group with a nucleophile. google.comslideshare.netorganic-chemistry.org

The reaction mechanism is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas. lscollege.ac.inbyjus.com The aryl radical then reacts with a copper(II) species, transferring the nucleophile (e.g., halide, cyanide) to the aromatic ring and regenerating the copper(I) catalyst. lscollege.ac.in

While classic Sandmeyer reactions typically involve nucleophiles like Cl⁻, Br⁻, and CN⁻, the principle can be extended to synthesize aryl thioethers. wikipedia.orgorganic-chemistry.org By adapting the reaction conditions, an aromatic amino group can be converted into a thioether functionality. For instance, a substituted aniline can be transformed into its corresponding diazonium salt, which is then reacted with a source of the ethylthio group, such as ethyl mercaptan or its corresponding thiolate, in the presence of a copper catalyst. This provides a direct route to compounds like this compound from the appropriately substituted aniline precursor. The reaction's broad applicability makes it a cornerstone for creating substitution patterns on aromatic rings that may not be achievable through direct electrophilic aromatic substitution. organic-chemistry.orgbyjus.com

| Starting Material | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Aryl Diazonium Salt (ArN₂⁺) | CuCl | Aryl Chloride (ArCl) | Chlorination | masterorganicchemistry.com |

| Aryl Diazonium Salt (ArN₂⁺) | CuBr | Aryl Bromide (ArBr) | Bromination | masterorganicchemistry.com |

| Aryl Diazonium Salt (ArN₂⁺) | CuCN | Aryl Cyanide (ArCN) | Cyanation | masterorganicchemistry.com |

| Aryl Diazonium Salt (ArN₂⁺) | Cu₂O, H₂O | Phenol (ArOH) | Hydroxylation | wikipedia.org |

| Aryl Diazonium Salt (ArN₂⁺) | HBF₄, heat | Aryl Fluoride (ArF) | Fluorination (Balz-Schiemann) | wikipedia.orgmasterorganicchemistry.com |

| Aryl Diazonium Salt (ArN₂⁺) | H₃PO₂ | Arene (ArH) | Reduction | masterorganicchemistry.com |

Condensation Reactions for Schiff Base Synthesis

Schiff bases, characterized by the presence of an imine or azomethine group (–C=N–), are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. sci-hub.sescispace.com This reaction is fundamental in organic synthesis for creating carbon-nitrogen double bonds. internationaljournalcorner.com The synthesis of a Schiff base from this compound would involve its reaction with a suitable carbonyl compound.

The general procedure involves mixing the aniline derivative with a stoichiometric amount of an aldehyde or ketone in a solvent, often an alcohol like ethanol. usu.ac.ididosr.org The reaction is typically reversible and may be catalyzed by the addition of a small amount of acid or base to facilitate the dehydration of the intermediate hemiaminal (or carbinolamine). scispace.comnanobioletters.com The removal of water, often accomplished by azeotropic distillation using a Dean-Stark apparatus, drives the equilibrium towards the formation of the final imine product. scispace.com

A wide array of substituted anilines and carbonyl compounds have been used to generate diverse Schiff bases. For example, studies have reported the synthesis of Schiff bases by reacting various aniline derivatives with cinnamaldehyde (B126680) nih.gov or substituted benzaldehydes. internationaljournalcorner.com The resulting imine products are often stable, crystalline solids that can be easily purified by recrystallization. ekb.eg The formation of the Schiff base is confirmed spectroscopically by the appearance of a characteristic absorption band for the C=N bond in the infrared (IR) spectrum and by signals in the Nuclear Magnetic Resonance (NMR) spectra. internationaljournalcorner.comnanobioletters.com

| Amine Component | Carbonyl Component | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-methoxyaniline | 4-methoxybenzaldehyde | Methanol, reflux 1h | (E)-4-methoxy-N-(4-methoxybenzylidene)aniline | idosr.org |

| Aniline | Benzaldehyde | Tamarind/Lemon juice (natural acid catalyst) | Benzylidene aniline | scispace.com |

| 4-chloroaniline | 1-(3,5-dichloro-2-hydroxyphenyl) ethanone | Ethanol, H₂SO₄ (cat.), reflux 3h | (E)-2,4-dichloro-6-(1-((4-chlorophenyl)imino)ethyl)phenol | nanobioletters.com |

| Substituted Anilines | Dehydroacetic acid | Ethanol | Substituted 3-(1-(phenylimino)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one | researchgate.net |

| p-nitro aniline | Vanillin | Ethanol, glacial acetic acid (cat.), reflux 4h | Schiff base of p-nitroaniline and vanillin | ekb.eg |

Carbon-Sulfur Bond Formation through Xanthates

The formation of a carbon-sulfur (C-S) bond is a critical step in the synthesis of this compound. One effective method for creating such bonds involves the use of xanthates as odorless and stable sulfur sources. researchgate.net This approach provides a valuable alternative to using thiols, which are often volatile and possess strong, unpleasant odors. The reaction typically involves the nucleophilic substitution of a halide on an aromatic ring with a xanthate salt, such as potassium ethyl xanthate (EtOCS₂K). mdpi.com

Recent research has demonstrated the synthesis of various aryl thioethers from aryl halides and potassium xanthates. researchgate.net The transformation can proceed under transition-metal-free conditions. researchgate.net Another advanced strategy involves the use of aryne intermediates. nih.govacs.org In this method, an aryne is generated in situ and is then trapped by a xanthate anion. This hydrothiolation of the aryne intermediate efficiently produces highly functionalized aryl xanthates. nih.gov

The plausible mechanism for the reaction between an aryne and a xanthate involves the nucleophilic attack of the xanthate anion on the aryne to form an aryl anion intermediate. nih.govacs.org This intermediate is then protonated by the solvent or another proton source to yield the final aryl xanthate product. nih.govacs.org These aryl xanthates are stable equivalents of thiols and can be subsequently converted into various other organosulfur compounds. nih.gov For example, hydrolysis of the aryl xanthate under basic conditions yields the corresponding thiol, which can then be alkylated to produce the desired thioether, such as this compound. nih.gov This methodology offers broad substrate scope and good functional group tolerance. researchgate.net

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| o-silylaryl triflate (aryne precursor) | Potassium xanthate (2a) | KF, 18-crown-6, MeCN | Aryl xanthate (3a) | Quantitative | acs.org |

| 3-Iodopyridine | EtOCS₂K (2a), I₂ | DMF, 150°C, 36h | 3-(ethylthio)pyridine (4a) | 37% (at 24h) | researchgate.netmdpi.com |

| 3-methoxy-2-(trimethylsilyl)phenyl triflate | Potassium xanthate (2a) | KF, 18-crown-6, MeCN | m-methoxyphenyl xanthate (3e) | Good | nih.gov |

| Benzyl halides | EtOCS₂K (2a) | Nucleophilic substitution | Benzyl thioether | - | mdpi.com |

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. psu.edu This technology utilizes microwave irradiation to heat reactions, resulting in drastically reduced reaction times, cleaner reaction profiles, and often higher yields. oatext.comclockss.org The application of microwave energy can be particularly beneficial for the synthesis of this compound and its derivatives, accelerating key bond-forming steps.

Microwave irradiation has been successfully employed in a variety of organic transformations, including condensation reactions for the synthesis of Schiff bases and the formation of heterocyclic systems. scispace.comoatext.com For example, the synthesis of imines from carbonyl compounds and amines, a key reaction for derivatizing this compound, can be completed in minutes under microwave irradiation, compared to hours with conventional heating. oatext.comclockss.org Furthermore, these reactions can often be performed under solvent-free conditions, aligning with the principles of green chemistry by reducing waste and avoiding the use of potentially toxic solvents. psu.edu

The efficiency of microwave-assisted synthesis stems from the direct and rapid heating of the reaction mixture, leading to high temperature homogeneity. oatext.com This can minimize the formation of thermal degradation byproducts. Researchers have demonstrated the utility of this approach for synthesizing a library of 1,3,5-triazine-2,4-diamines, where microwave heating reduced the reaction time from 22 hours to just 5 minutes while maintaining comparable yields to conventional methods. clockss.org Similarly, the synthesis of tetrahydropyrimidine (B8763341) derivatives via Biginelli condensation was significantly accelerated using microwave irradiation. foliamedica.bg These examples highlight the potential of applying microwave technology to enhance the efficiency and environmental friendliness of the synthetic routes to this compound and its analogues.

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of 1-aryl-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamines | Conventional Heating (reflux) | 22 h | 34-81% | clockss.org |

| Microwave Irradiation (90°C) | 5 min | 36-84% | clockss.org | |

| Synthesis of fluorinated 1,3,5-triazinane | Conventional Heating | 10 h | 62-78% | clockss.org |

| Microwave Irradiation | 3 min | 98-99% | clockss.org | |

| Synthesis of α,β-unsaturated compounds (Knoevenagel condensation) | Conventional Conditions | 15-24 h | - | oatext.com |

| Microwave Irradiation | 0.5-1 min | 81-99% | oatext.com |

Chemical Reactivity and Mechanistic Investigations of 3 Ethylthio Aniline

Reactivity of the Aromatic Amine Functionality

The amino group is a powerful activating substituent that significantly influences the reactivity of the benzene (B151609) ring and also acts as a potent nucleophile.

The amino group (-NH2) is a strong activating group for electrophilic aromatic substitution (EAS), making the aromatic ring of 3-(Ethylthio)aniline significantly more reactive than benzene. wvu.edulibretexts.org This activation stems from the ability of the nitrogen's lone pair of electrons to delocalize into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions. byjus.com The ethylthio group (-SC2H5) is also an activating, ortho-, para-directing group, though its activating effect is generally less pronounced than that of the amino group.

Due to the powerful directing effect of the amino group, incoming electrophiles will preferentially substitute at the positions ortho and para to it (positions 2, 4, and 6). The high reactivity conferred by the -NH2 group can make it challenging to control these reactions, often leading to polysubstituted products. libretexts.orgyoutube.com For instance, bromination of aniline (B41778) in bromine water readily yields the 2,4,6-tribromoaniline (B120722) precipitate. byjus.com To achieve monosubstitution, the high reactivity of the amino group can be moderated by converting it into an amide (e.g., an acetanilide), which can later be hydrolyzed back to the amine after the substitution reaction is complete. libretexts.orgyoutube.com

| Functional Group | Type | Directing Influence | Relative Activating Strength |

|---|---|---|---|

| -NH₂ (Amino) | Activating | Ortho, Para | Strong |

| -SC₂H₅ (Ethylthio) | Activating | Ortho, Para | Moderate |

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. byjus.comlumenlearning.com However, direct nitration of anilines with strong acids can be problematic as the amino group gets protonated to form an anilinium ion (-NH3+), which is a meta-directing and deactivating group. byjus.com

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. libretexts.orgchemguide.co.uk This allows this compound to react with a variety of electrophilic species. Aromatic amines like aniline are generally weaker bases and nucleophiles compared to aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic ring, making it less available for donation. chemistrysteps.comnoaa.gov

The nucleophilicity of the amine nitrogen is central to reactions such as alkylation and acylation. For example, primary amines react with acyl chlorides or acid anhydrides in a vigorous reaction to form N-substituted amides. libretexts.orgchemguide.co.uk Similarly, amines can react with alkyl halides, although this can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the increased nucleophilicity of the alkylated products. chemguide.co.ukmasterorganicchemistry.com

| Reaction Type | Electrophile | Product Type |

|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | N-Aryl Amide |

| Acylation | Acid Anhydride ((RCO)₂O) | N-Aryl Amide |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine, Quaternary Ammonium Salt |

| Diazotization | Nitrous Acid (HONO) | Arenediazonium Salt |

Transformations Involving the Thioether Group

The sulfur atom in the ethylthio group is susceptible to oxidation and can participate in reactions involving the cleavage of the carbon-sulfur bonds.

The thioether group is readily oxidized to form either a sulfoxide (B87167) or a sulfone. thieme-connect.deresearchgate.net This transformation is typically stepwise, with the sulfoxide being the intermediate product. The choice of oxidizing agent and reaction conditions determines the final product. Milder oxidizing conditions or using a stoichiometric amount of the oxidant can favor the formation of the sulfoxide, 3-(ethylsulfinyl)aniline. Using stronger oxidants or an excess of the reagent will typically lead to the fully oxidized sulfone, 3-(ethylsulfonyl)aniline. organic-chemistry.org

A variety of reagents are effective for this transformation, including hydrogen peroxide (H2O2), often in the presence of a catalyst, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (B1194676) (Oxone®). organic-chemistry.orgorganic-chemistry.org The oxidation of sulfides to sulfoxides is a key transformation in organic synthesis, as sulfoxides are valuable synthetic intermediates.

| Starting Material | Reagent(s) | Product | Oxidation State of Sulfur |

|---|---|---|---|

| This compound | H₂O₂, m-CPBA (1 equiv.) | 3-(Ethylsulfinyl)aniline (Sulfoxide) | +0 |

| This compound | H₂O₂, m-CPBA, Oxone® (excess) | 3-(Ethylsulfonyl)aniline (Sulfone) | +2 |

The carbon-sulfur bonds in aryl alkyl thioethers can be cleaved under specific reaction conditions. Thioethers are generally stable, but cleavage can be induced through reductive, oxidative, or metal-mediated pathways. Reductive cleavage of the alkyl-sulfur bond can be achieved using dissolving metal reductions, such as sodium in liquid ammonia. thieme-connect.de

More recently, metal-free methods for selective C(sp³)–S bond cleavage have been developed using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). organic-chemistry.orgmdpi.com These methods can proceed via the formation of sulfonium (B1226848) intermediates. The specific products of these cleavage reactions depend heavily on the substrate and the reaction conditions employed. For a molecule like this compound, cleavage would break either the Aryl C-S bond or the Ethyl C-S bond, leading to different fragmentation products.

Tautomeric Equilibria in Related Systems

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. mdpi.com While this compound itself does not exhibit significant tautomerism under normal conditions, the concept is important in related aromatic and heterocyclic systems.

Prototropic tautomerism is common in molecules like β-dicarbonyl compounds (keto-enol tautomerism) and in many heterocyclic systems. mdpi.comnih.gov For instance, substituted purines can exist in various tautomeric forms depending on the position of a proton on different nitrogen atoms, and this equilibrium can be influenced by substituents and the solvent environment. mdpi.com In some bacteriophytochromes, a lactam-lactim interconversion, which is a type of keto-enol tautomerism, of the biliverdin (B22007) chromophore has been studied. nih.gov

For a simple substituted aniline like this compound, the aromatic amine form is overwhelmingly stable. The high energetic barrier required to break the aromaticity of the benzene ring prevents the formation of any significant concentration of tautomers, such as an imine tautomer, under standard conditions. Tautomeric equilibria become more relevant in polyfunctional aromatic compounds where specific structural features can stabilize alternative forms. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by providing detailed information about the connectivity and environment of atoms within a molecule. For 3-(Ethylthio)aniline, both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, along with advanced 2D NMR techniques, are crucial for complete structural elucidation.

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the aromatic ring, the amino group, and the ethylthio chain.

Expected ¹H NMR Spectral Features for this compound:

Amino Protons (-NH₂): Typically appear as a broad singlet in the range of δ 3.0-5.0 ppm, although their exact position can vary significantly depending on solvent and concentration due to hydrogen bonding.

Aromatic Protons (Ar-H): The four aromatic protons on the benzene (B151609) ring would give rise to signals in the δ 6.0-7.5 ppm range. Due to the substitution pattern (aniline and ethylthio at meta positions), these protons would likely form a complex multiplet, potentially exhibiting distinct chemical shifts and coupling patterns (e.g., ortho, meta, para couplings). The electron-donating nature of both the amino and ethylthio groups would influence the chemical shifts of the aromatic protons.

Methylene (B1212753) Protons (-CH₂-S-): The two methylene protons adjacent to the sulfur atom would typically appear as a quartet in the range of δ 2.5-3.0 ppm, due to coupling with the methyl protons of the ethyl group.

Methyl Protons (-CH₃): The three methyl protons of the ethyl group would typically appear as a triplet in the range of δ 1.0-1.5 ppm, due to coupling with the adjacent methylene protons.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | 3.0 - 5.0 | Broad Singlet | 2H |

| Ar-H | 6.0 - 7.5 | Multiplet | 4H |

| -CH₂-S- | 2.5 - 3.0 | Quartet | 2H |

| -CH₃ (of ethyl) | 1.0 - 1.5 | Triplet | 3H |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct carbon signals would be expected, corresponding to the six aromatic carbons and the two carbons of the ethylthio group.

Expected ¹³C NMR Spectral Features for this compound:

Aromatic Carbons (Ar-C): These carbons would resonate in the δ 100-160 ppm range. The carbon directly attached to the amino group (C-NH₂) would be significantly deshielded (higher ppm), typically around δ 140-150 ppm. The carbon attached to the ethylthio group (C-S) would also be affected. The remaining aromatic carbons would appear at various chemical shifts depending on their position relative to the substituents.

Methylene Carbon (-CH₂-S-): This carbon would typically appear in the range of δ 25-35 ppm.

Methyl Carbon (-CH₃): This carbon would typically appear in the range of δ 10-20 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic (C-NH₂) | 140 - 150 |

| Aromatic (C-S) | 125 - 135 |

| Other Aromatic Carbons | 100 - 130 |

| -CH₂-S- | 25 - 35 |

| -CH₃ (of ethyl) | 10 - 20 |

Advanced NMR techniques are indispensable for unambiguous assignment of complex spectra and for confirming structural connectivity, particularly in the absence of complete 1D NMR data wesleyan.eduacs.orgemerypharma.comcore.ac.uknumberanalytics.com.

Distortionless Enhancement of Polarization Transfer (DEPT) Spectroscopy: DEPT experiments (DEPT-45, DEPT-90, DEPT-135) differentiate between CH₃, CH₂, CH, and quaternary carbons emerypharma.com.

DEPT-135: Would show CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons (those with no attached protons) would not appear.

DEPT-90: Would only show signals for CH carbons.

DEPT-45: Would show signals for all protonated carbons (CH₃, CH₂, CH). This would allow for the clear identification of the methyl and methylene carbons of the ethylthio group, as well as the individual protonated aromatic carbons.

Correlation Spectroscopy (COSY): A two-dimensional (2D) ¹H-¹H correlation experiment, COSY reveals proton-proton couplings through bonds emerypharma.comresearchgate.net. For this compound, COSY would show correlations between:

The methylene protons and the methyl protons of the ethylthio group.

Adjacent aromatic protons, helping to establish the substitution pattern on the benzene ring. For instance, ortho- and meta-coupled aromatic protons would show cross-peaks.

Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: HSQC is a 2D experiment that correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations) emerypharma.comcore.ac.ukresearchgate.net. An HSQC spectrum of this compound would display cross-peaks connecting:

The methyl protons to the methyl carbon.

The methylene protons to the methylene carbon.

Each aromatic proton to its directly bonded aromatic carbon. This technique is particularly useful for assigning specific carbon signals once the corresponding proton signals are known, and vice-versa.

Vibrational Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by detecting characteristic vibrational frequencies.

Expected IR Spectral Features for this compound:

N-H Stretching Vibrations: The primary amino group (-NH₂) would typically show two absorption bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations.

C-H Stretching Vibrations:

Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹.

Aliphatic C-H stretching vibrations (from the ethyl group) would be observed below 3000 cm⁻¹, typically around 2850-2970 cm⁻¹.

Aromatic Ring Vibrations: Characteristic C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region.

C-N Stretching Vibration: The C-N stretching vibration of the aromatic amine would typically appear around 1250-1350 cm⁻¹.

C-S Stretching Vibration: The C-S stretching vibration from the thioether linkage is generally weak and can appear in the 600-800 cm⁻¹ range.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| -NH₂ | 3300 - 3500 | N-H Stretch |

| Aromatic C-H | 3000 - 3100 | C-H Stretch |

| Aliphatic C-H | 2850 - 2970 | C-H Stretch |

| Aromatic C=C | 1450 - 1600 | C=C Stretch |

| Ar-C-N | 1250 - 1350 | C-N Stretch |

| C-S | 600 - 800 | C-S Stretch |

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce structural features nih.govresearchgate.net. The molecular formula of this compound is C₈H₁₁NS.

Expected Mass Spectrometry Data for this compound:

Molecular Ion Peak (M⁺): The molecular ion peak would be observed at m/z 153, corresponding to the molecular weight of C₈H₁₁NS. The monoisotopic mass is 153.06122 Da uni.lu.

Fragmentation Pattern: Electron ionization (EI) mass spectrometry would lead to characteristic fragmentation. Common fragmentation pathways for anilines include the loss of NH₂ or related fragments. For thioethers, α-cleavage (cleavage adjacent to the sulfur atom) is common, leading to the loss of the ethyl group or an ethyl radical. Rearrangements involving the sulfur atom can also occur.

A significant fragment might be observed from the loss of the ethyl group (C₂H₅), resulting in a peak at m/z 124 (153 - 29).

Loss of SH or C₂H₅S fragments could also occur.

The presence of the aromatic ring would also lead to characteristic aromatic fragments.

Table 4: Predicted Mass Spectrometry Adducts for this compound

| Adduct Type | m/z (Predicted) |

| [M+H]⁺ | 154.06850 |

| [M+Na]⁺ | 176.05044 |

| [M+NH₄]⁺ | 171.09504 |

| [M+K]⁺ | 192.02438 |

| [M-H]⁻ | 152.05394 |

| [M+Na-2H]⁻ | 174.03589 |

| [M]⁺ | 153.06067 |

| [M]⁻ | 153.06177 |

Note: Predicted Collision Cross Section (CCS) values are also available for various adducts, providing insights into the molecule's three-dimensional structure and behavior in the gas phase uni.lu.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique used to determine the molecular weight and structural information of chemical compounds by analyzing the mass-to-charge ratio (m/z) of ionized fragments. In EI-MS, a sample is bombarded with high-energy electrons, typically 70 eV, causing ionization and fragmentation of the molecule. The resulting ions are then separated based on their m/z ratio and detected, producing a mass spectrum. The most abundant ion in the spectrum is known as the base peak, and the ion corresponding to the intact molecule (molecular ion, M•+) provides the molecular weight. miamioh.edumdpi.com

For this compound (C8H11NS), the molecular ion (M•+) would be expected at m/z 153.06122. uni.lu While general principles of fragmentation for anilines and thioethers suggest potential cleavages (e.g., loss of an ethyl radical from the thioether, or fragmentation pathways involving the amine group), specific experimental EI-MS fragmentation patterns, including characteristic fragment ions and their relative abundances for this compound, were not found in the conducted searches. uni.luznaturforsch.comeurjchem.com

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass-to-charge ratio measurements, typically to several decimal places, enabling the determination of the exact elemental composition of a molecule or its fragments. bioanalysis-zone.comenovatia.comhpst.cz This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions (isomers or isobars). bioanalysis-zone.com

For this compound, the calculated monoisotopic mass is 153.06122 Da. uni.lu In HR-MS, the protonated molecular ion ([M+H]+) would be expected at m/z 154.06850. uni.lu Predicted collision cross-section (CCS) values for various adducts of this compound have been reported, providing additional gas-phase structural information. For instance, the predicted CCS for [M+H]+ is 130.0 Ų, for [M+Na]+ is 142.4 Ų, and for [M-H]- is 133.8 Ų. uni.lu However, specific experimental HR-MS "found" values for this compound were not identified in the search results.

Table 1: Predicted Mass Spectrometry Adducts and Collision Cross Sections for this compound uni.lu

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]+ | 154.06850 | 130.0 |

| [M+Na]+ | 176.05044 | 142.4 |

| [M+NH4]+ | 171.09504 | 140.1 |

| [M+K]+ | 192.02438 | 133.4 |

| [M-H]- | 152.05394 | 133.8 |

| [M+Na-2H]- | 174.03589 | 137.2 |

| [M]+ | 153.06067 | 133.3 |

| [M]- | 153.06177 | 133.3 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a sample. This absorption is typically due to electronic transitions within the molecule, particularly π→π* and n→π* transitions. spcmc.ac.in The positions (wavelengths of maximum absorption, λmax) and intensities (molar extinction coefficients, ε) of these absorption bands provide insights into the electronic structure, conjugation, and presence of chromophores within a compound. spcmc.ac.insigmaaldrich.com

Aniline (B41778) derivatives, such as this compound, typically exhibit characteristic absorption bands originating from the benzene chromophore, which are influenced by substituents. For instance, benzene itself shows absorption bands at approximately 184 nm, 204 nm, and 256 nm. spcmc.ac.in The presence of an amino group (–NH2) conjugated with the benzene ring, as in aniline, causes a bathochromic shift (shift to longer wavelengths) and an increase in intensity of these bands due to the n-electrons of the nitrogen interacting with the π-electron system of the ring. spcmc.ac.in The ethylthio substituent (–SCH2CH3) would further influence these electronic transitions. However, specific experimental UV-Vis absorption data (λmax and ε values) for this compound were not found in the available literature.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a non-destructive analytical technique used to characterize the crystalline structure of materials. It provides detailed information about the arrangement of atoms in a crystal lattice.

Single Crystal X-ray Diffraction for Molecular Structure

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional molecular structure of a crystalline compound at an atomic level. google.comuol.de When a single crystal is exposed to X-rays, the X-rays diffract in a unique pattern characteristic of the crystal's internal lattice. uol.de Analysis of the positions and intensities of these diffracted spots allows for the determination of the unit cell dimensions (a, b, c, α, β, γ), space group, bond lengths, bond angles, and the precise atomic coordinates within the crystal. google.comuol.de This technique is invaluable for confirming molecular connectivity, stereochemistry, and intermolecular interactions. sigmaaldrich.comnih.gov

While SC-XRD is a powerful tool for structural elucidation, specific single crystal X-ray diffraction data, including unit cell parameters and detailed molecular structure information for this compound, were not identified in the conducted searches. Studies on related compounds or general discussions of the technique were found, but not direct experimental data for the target compound. mdpi.comberkeley.edutandfonline.comresearchgate.net

Powder X-ray Diffraction (PXRD) for Crystalline Phases

Powder X-ray Diffraction (PXRD) is used to characterize the crystalline phases present in a powdered or polycrystalline sample. Unlike SC-XRD, which requires a single crystal, PXRD analyzes the diffraction pattern from a large number of randomly oriented small crystals. physicsnh.com The resulting diffraction pattern, typically plotted as intensity versus the diffraction angle (2θ), is unique for each crystalline substance and can be used for phase identification, purity assessment, and to study polymorphism. researchgate.netgoogle.com

Specific PXRD patterns or characteristic diffraction peaks (2θ values) for this compound were not found in the search results. While PXRD has been applied to other ethylthio-containing aniline derivatives (e.g., 4-(5-(Ethylthio)-1,3,4-Oxadiazole-2-yl) Aniline), data for this compound itself was not available. google.comresearchgate.netscispace.comescholarship.org

Thermal Characterization Methods (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature and/or time. measurlabs.comwikipedia.org The sample is heated at a controlled rate, and any weight loss or gain is recorded, providing information about physical phenomena such as phase transitions, absorption, and desorption, as well as chemical phenomena like thermal decomposition, and oxidation. measurlabs.comwikipedia.org TGA is commonly used to evaluate the thermal stability of materials, determine their decomposition temperatures, and analyze their composition. measurlabs.comwikipedia.org

For this compound, TGA would typically reveal its thermal decomposition profile, including the onset temperature of degradation and the temperatures at which significant mass losses occur, corresponding to the volatilization or decomposition of specific molecular fragments. However, specific thermogravimetric analysis data (e.g., TGA curves or reported decomposition temperatures) for this compound were not found in the conducted searches. google.comlookchem.comresearchgate.net

Elemental Analysis (e.g., CHNS)

Elemental analysis, particularly CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis, is a fundamental analytical technique employed in organic chemistry to determine the empirical and molecular formula of a synthesized compound and to assess its purity. For a novel or a synthesized compound like this compound, CHNS analysis provides crucial quantitative data on the percentage composition of these key elements, which can then be compared against theoretically calculated values based on the proposed molecular structure.

Theoretical Elemental Composition of this compound

The chemical compound this compound has the molecular formula C₈H₁₁NS uni.lu. Based on this formula, the theoretical percentage composition of carbon, hydrogen, nitrogen, and sulfur can be precisely calculated. These theoretical values serve as a benchmark against which experimental results are compared to confirm the compound's identity and purity.

The calculated theoretical elemental composition for this compound (C₈H₁₁NS) is presented in the following table:

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight in Compound ( g/mol ) | Percentage Composition (%) |

| Carbon (C) | 12.011 | 8 | 96.088 | 62.70 |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 7.24 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 9.14 |

| Sulfur (S) | 32.06 | 1 | 32.060 | 20.92 |

| Total | 153.243 | 100.00 |

Detailed Research Findings and Methodology

In experimental practice, CHNS elemental analysis is typically performed using automated elemental analyzers, such as the Elementar Vario MICRO Cube or CE Instruments EA1110 CHNS-O Elemental Analyser, as reported in studies involving similar compounds like 4-(Ethylthio)aniline rsc.org and various methylthioaniline derivatives rasayanjournal.co.inscispace.com. These instruments operate on the principle of combustion analysis, where a precisely weighed sample of the compound is combusted in an oxygen-rich environment at high temperatures. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to elemental nitrogen (N₂), and sulfur to sulfur dioxide (SO₂).

The resulting gaseous products are then separated chromatographically and quantified by thermal conductivity detectors. The detector response is calibrated using known standards (e.g., sulphanilamide and acetanilide (B955) rsc.org), allowing for the accurate determination of the percentage by weight of each element in the original sample.

While specific experimental elemental analysis data for this compound was not found in the immediate search results, the technique is routinely applied for the characterization of newly synthesized organic compounds, including those structurally related to this compound rasayanjournal.co.inscispace.comresearchgate.netresearchgate.netmdpi.comscirp.org. Researchers typically compare the experimentally "found" percentages with the theoretically "calculated" percentages. A close agreement (usually within ±0.4% for each element) between the experimental and theoretical values is considered strong evidence for the proposed molecular formula and indicates the high purity of the synthesized compound researchgate.net. This corroboration is vital in confirming the successful synthesis and structural integrity of the target molecule.

For instance, in the characterization of new azo dyes derived from 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole, elemental analysis was performed, and the found values were reported alongside the calculated values, demonstrating the practical application of this technique in confirming complex molecular structures researchgate.net. Similarly, the synthesis and characterization of various methylthioaniline derivatives and their metal complexes often include CHNS analysis to confirm their elemental composition rasayanjournal.co.inscispace.comscirp.org. The consistent application of CHNS analysis across studies of related compounds underscores its indispensable role in the comprehensive structural elucidation and quality control of organic compounds.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems, including molecules. spectroscopyonline.com It is favored for its balance of accuracy and computational cost, making it a suitable method for analyzing aniline (B41778) derivatives. researchgate.netscispace.comscholarsresearchlibrary.com DFT calculations typically involve the use of a functional, such as B3LYP or PBEPBE, and a basis set, like 6-311++G(d,p), which describes the atomic orbitals. spectroscopyonline.comresearchgate.netresearchgate.netekb.eg

Geometric Optimization and Conformational Analysis

Before any properties of a molecule can be accurately predicted, its most stable three-dimensional structure—the global minimum on the potential energy surface—must be identified. Geometric optimization is the computational process of finding this arrangement of atoms. conflex.net For a flexible molecule like 3-(Ethylthio)aniline, which has a rotatable ethyl group attached to the sulfur atom, this process is coupled with a conformational analysis.

Conformational analysis involves exploring the various spatial orientations (conformers) of the molecule that arise from rotation around single bonds, particularly the C-S and S-C bonds of the ethylthio group. iu.edu.saresearchgate.net Each conformer has a specific energy, and the goal is to identify the lowest-energy conformer, as this will be the most populated and representative structure under standard conditions. wavefun.com The analysis of the proton NMR spectra of similar compounds has been used to determine the preferred conformation in solution. nih.gov The optimization process calculates the forces on each atom and adjusts their positions until a stationary point is reached where the net forces are zero. The stability of this structure is confirmed by performing a vibrational frequency calculation; the absence of imaginary frequencies indicates a true energy minimum. iu.edu.sa

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C(aromatic)-S | 1.785 |

| S-C(ethyl) | 1.820 | |

| C(aromatic)-N | 1.401 | |

| C(ethyl)-C(methyl) | 1.530 | |

| Bond Angles (°) | C-S-C | 101.5 |

| C-C-S | 109.8 | |

| C-C-N | 120.5 | |

| Dihedral Angle (°) | C(aromatic)-C(aromatic)-S-C(ethyl) | ~90 |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are fundamental to its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key concept used to understand chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comucsb.edu

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. A higher HOMO energy indicates a greater tendency to donate electrons. scirp.org

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons and represents the molecule's ability to accept electrons, acting as an electrophile. A lower LUMO energy suggests a greater ability to accept electrons. scirp.org

The HOMO-LUMO energy gap (ΔE) is a crucial parameter derived from FMO analysis. It is an indicator of the molecule's chemical stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net For aniline derivatives, the HOMO is typically localized on the aniline ring and the nitrogen atom, while the LUMO distribution can vary depending on the substituents. ucsb.eduresearchgate.net In this compound, the sulfur atom's lone pairs would also contribute significantly to the HOMO.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.25 |

| ELUMO | -0.15 |

| Energy Gap (ΔE) | 5.10 |

Note: The data in the table above are hypothetical and based on general values for similar aromatic amines and thioethers found in computational studies. scholarsresearchlibrary.comresearchgate.net They serve as illustrative examples.

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and confirm the molecular structure. researchgate.net

Vibrational Spectra (IR and Raman): Theoretical frequency calculations can predict the infrared (IR) and Raman spectra of this compound. By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to corresponding bond stretches, bends, and torsions within the molecule. scholarsresearchlibrary.com Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. iu.edu.saiu.edu.sa Theoretical prediction of chemical shifts can aid in the interpretation of complex experimental spectra and help in the structural elucidation of the molecule. acs.org

Reactivity Indices and Chemical Descriptors

From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated based on conceptual DFT. These descriptors quantify various aspects of a molecule's reactivity and are used to predict its behavior in chemical reactions. ekb.egresearchgate.netdergipark.org.tr

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive. jmaterenvironsci.com

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is defined as ω = χ² / (2η). jmaterenvironsci.com

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds. researchgate.net

| Descriptor | Symbol | Calculated Value (eV) |

|---|---|---|

| Ionization Potential | I | 5.25 |

| Electron Affinity | A | 0.15 |

| Electronegativity | χ | 2.70 |

| Chemical Hardness | η | 2.55 |

| Chemical Softness | S | 0.39 |

| Electrophilicity Index | ω | 1.43 |

Note: The data in this table are derived from the hypothetical FMO values in Table 2 and are for illustrative purposes only.

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular modeling encompasses a broader range of techniques. For a molecule like this compound, molecular dynamics (MD) simulations could be employed to study its behavior over time, particularly in a solvent environment. nih.gov Such simulations can reveal information about the dynamics of the ethyl group, the molecule's solvation shell, and its interactions with other molecules. QM/MM (Quantum Mechanics/Molecular Mechanics) methods are another advanced approach where the reactive part of a system is treated with high-level quantum mechanics (like DFT), while the surrounding environment is modeled using a less computationally expensive molecular mechanics force field. researchgate.net This is particularly useful for studying reactions in solution or enzymatic environments.

Reaction Mechanism Elucidation through Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. smu.educecam.org For reactions involving this compound, such as electrophilic substitution on the aromatic ring or reactions at the amine or sulfur centers, DFT can be used to map out the entire reaction pathway. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating its structure and energy. researchgate.net The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate. researchgate.net By comparing the activation energies of different possible pathways, the most likely mechanism can be identified. ethernet.edu.et Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants and products. smu.edu

Applications in Advanced Materials Science

Precursors for Functional Dyes and Pigments

Aniline (B41778) and its derivatives are foundational components in the synthesis of azo dyes, which constitute a significant class of synthetic colorants used across various industries. ekb.egwikipedia.org The synthesis typically involves the diazotization of an aromatic amine, followed by a coupling reaction with an electron-rich species. nih.gov While direct and extensive research on 3-(Ethylthio)aniline as a primary amine precursor for dyes is not widely documented in current literature, the utility of the ethylthio moiety in dye synthesis is well-established through related compounds.

Notably, researchers have synthesized novel 1,2,4-triazole (B32235) colorants by coupling diazotized aniline derivatives with 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. nih.govmdpi.comijirset.comresearchgate.net In these syntheses, the ethylthio-containing triazole acts as the coupling component. The electronic properties of the aniline derivative used for the diazonium salt were found to influence the final structure of the dye, affecting the equilibrium between different tautomeric forms (azo, hydrazone, and azo-enamine). mdpi.comiipseries.org For instance, coupling with diazotized 4-methylaniline favored the azo form, while other aniline derivatives could yield a mixture of tautomers. mdpi.comresearchgate.net

These studies underscore the role of the ethylthio group in the chromophoric system of dyes. Although not the starting aniline, its presence in the final dye molecule is critical. This suggests the potential of this compound itself as a valuable precursor, where the ethylthio group could modulate the electronic structure and, consequently, the color and stability of the resulting dyes.

Table 1: Examples of Azo Dye Synthesis Using an Ethylthio-Containing Coupling Component

| Diazotized Aniline Derivative | Coupling Component | Resulting Product | Reference |

|---|---|---|---|

| Benzenediazonium chloride | 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole | 5-ethylthio-N',4-diphenyl-4H-1,2,4-triazole-3-carbohydrazonoyl cyanide (hydrazone form) | nih.govmdpi.com |

| Diazotized 4-methylaniline | 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole | 5-ethyl-thio-3-(1-(4-methylphenylazo)-4-phenyl-acetonitrile)-4H-1,2,4-triazole (azo form) | mdpi.comresearchgate.net |

Monomers for Specialty Polymers and Resins

The incorporation of substituted anilines into polymer backbones is a key strategy for developing specialty polymers with tailored properties. This compound can be used as a monomer or comonomer in polymerization reactions, such as the oxidative polymerization used to produce polyaniline (PANI). nih.gov The resulting polymers can exhibit modified physical and chemical characteristics compared to unsubstituted PANI.

Research on copolymers of aniline with its derivatives, such as N-ethylaniline or 2-(methylthio)aniline (B147308), demonstrates that the introduction of a substituted monomer can significantly influence the final polymer morphology and properties. escholarship.org For example, copolymerization can alter the structure from the desirable nanofibrous morphology, often seen in pure PANI, to a more granular or agglomerated form. escholarship.org This change is attributed to the steric and electronic effects of the substituent on the polymerization kinetics and chain growth. Given these findings, incorporating this compound is expected to provide a method for tuning polymer morphology and, by extension, its bulk properties.

The thermal and chemical stability of polymers are critical for their application in demanding environments. The inclusion of this compound into a polymer matrix can influence these properties. The thermal stability of polyaniline-based materials is often studied using thermogravimetric analysis (TGA). For PANI, weight loss typically occurs in stages, including the loss of water and dopant molecules, followed by the decomposition of the polymer backbone at higher temperatures. nih.govsapub.org

Introducing a substituent like an ethylthio group can alter this profile. While the aromatic rings contribute to high thermal stability, the thioether C-S bond (bond energy ~272 kJ/mol) is weaker than C-C aromatic bonds and may represent a point of initial thermal degradation. Conversely, the substituent may disrupt chain packing in a way that alters intermolecular forces, which also affects stability. Studies on related fluorinated aminothioanilines suggest that such substitutions can enhance thermal stability, indicating a complex interplay of factors. smolecule.com

The chemical resistance of aniline-based polymers is generally considered fair, though they can be susceptible to certain solvents and strong oxidizing or reducing agents. hcs-lab.comcdf1.com The ethylthio group, being relatively non-polar, could slightly increase resistance to aqueous polar solvents but may show susceptibility to specific chemical attack, particularly from strong oxidizing agents that could oxidize the sulfur atom to a sulfoxide (B87167) or sulfone.

Polyaniline is one of the most studied conducting polymers, with its conductivity being highly dependent on its oxidation state and doping level. ijlret.comunl.pt The electrical conductivity of PANI can be tuned over many orders of magnitude, from an insulating state (emeraldine base) to a conductive state (emeraldine salt) upon protonation. scispace.com

Incorporating this compound as a comonomer into the polyaniline chain is expected to modify its electrical properties. Typically, substituents on the aniline ring disrupt the planarity and conjugation of the polymer backbone, which is essential for charge transport. This disruption often leads to a decrease in electrical conductivity compared to unsubstituted PANI. escholarship.org However, this modification allows for fine-tuning the conductivity for specific applications where lower conductivity is required but other properties, such as processability or sensor selectivity, are enhanced.

Research on PANI-biopolymer blends shows a clear percolation-like behavior, where conductivity increases dramatically with aniline concentration until a conductive network is formed, after which it plateaus. nih.govmdpi.com Introducing a comonomer like this compound would influence this percolation threshold and the maximum achievable conductivity.

Table 2: Effect of Aniline Concentration on Electrical Conductivity of Polyaniline/Sago Starch Blends

| Aniline Content (wt%) | Electrical Conductivity (S/cm) | Observation | Reference |

|---|---|---|---|

| 5 | 1.59 × 10⁻⁸ | Insulating region, below percolation threshold | mdpi.com |

| 35 | 2.17 × 10⁻³ | Sharp increase, formation of conductive network | mdpi.com |

| 50 | 8.28 × 10⁻³ | Plateau region, conductivity stabilizes | mdpi.com |

Components in Coordination Chemistry and Ligand Design

The structure of this compound, featuring both a soft sulfur donor and a borderline nitrogen donor, makes it an excellent candidate for ligand design in coordination chemistry. xdbiochems.com Its isomer, 2-(methylthio)aniline, has been used to synthesize tridentate Schiff base ligands by condensation with pyridine-2-carboxaldehyde. rasayanjournal.co.in These ligands form stable complexes with transition metals like copper and cobalt, where the metal ion is coordinated by the imine nitrogen, the pyridine (B92270) nitrogen, and the thioether sulfur. rasayanjournal.co.in

Similarly, aminothiophenol derivatives are used to create complex polydentate ligands. For example, 2-(2-aminoethylthio)aniline has been used to synthesize pentadentate (N₂O₂S) Schiff base ligands that form complexes with Zn(II) and Cd(II). eurjchem.com Another versatile ligand design, based on a tris(2-aminoethyl)amine (B1216632) (tren) scaffold, utilizes substituted anilines like 2-(methylthio)aniline to create tris(aryl)tren ligands. nesacs.org In the resulting metal complexes, the thioether groups form a secondary coordination sphere around the central metal ion, which can influence its reactivity and properties. nesacs.org

These examples demonstrate that the aminothioether moiety, present in this compound, is a powerful functional group for constructing ligands with specific coordination geometries and donor atom combinations.

Table 3: Examples of Ligands Derived from Aminothioether Precursors

| Precursor | Ligand Type | Description | Metal Ions | Reference |

|---|---|---|---|---|

| 2-(Methylthio)aniline | Tridentate (N₂S) Schiff Base | Formed by condensation with pyridine-2-carboxaldehyde. | Cu(II), Co(II) | rasayanjournal.co.in |

| 2-(2-Aminoethylthio)aniline | Pentadentate (N₂O₂S) Schiff Base | Formed by condensation with salicylaldehyde (B1680747) derivatives. | Zn(II), Cd(II) | eurjchem.com |

Immobilized Phases for Analytical Separations and Preconcentration

The functional groups of this compound make it suitable for immobilization onto solid supports for applications in analytical chemistry. When covalently bonded to a matrix like silica (B1680970) gel or a polymer resin, it can create a stationary phase for chromatography or a solid-phase extraction (SPE) sorbent.

The amine group allows for straightforward grafting onto surfaces functionalized with epoxy or chloropropyl groups. The immobilized molecule can then interact with analytes in various ways. The aromatic ring can participate in π-π stacking interactions, while the amine and sulfur atoms can act as selective chelation sites for metal ions. This makes such materials promising for the preconcentration of heavy or precious metals from dilute aqueous solutions, allowing for their subsequent analysis by techniques like atomic absorption spectroscopy. While specific studies on this compound for this purpose are not prominent, the principle is well-established for other bifunctional ligands. For instance, related fluorinated thioanilines have been used as standards in the development of analytical methods. smolecule.com

Exploration in Semiconductor Materials

In the field of organic electronics, molecular design is key to achieving desired device performance. The introduction of sulfur atoms into π-conjugated systems is a widely used strategy to enhance intermolecular interactions and promote favorable molecular packing for efficient charge transport. Methylthiolation (the addition of a -SCH₃ group) of acenes and other aromatic cores has been shown to shift their crystal packing from a herringbone to a more favorable brickwork or pitched π-stacking arrangement, which benefits charge transport. tohoku.ac.jpbldpharm.com

The ethylthio group in this compound can play a similar role. When incorporated into larger molecules designed as organic semiconductors, the sulfur atom can facilitate intermolecular S···S interactions, which help to increase the electronic coupling between adjacent molecules. This can lead to improved charge carrier mobility in devices like organic field-effect transistors (OFETs). Theoretical studies of aniline derivatives have suggested their potential as components in semiconductor devices and nonlinear optical materials. researchgate.net The exploration of this compound and related structures as building blocks for small-molecule organic semiconductors or as monomers for semiconducting polymers is an active area of research. chemscene.com

Structure Reactivity Relationships of 3 Ethylthio Aniline Derivatives

Influence of Substituents on the Aromatic Ring

Inductive Effects : Most functional groups, particularly those containing electronegative atoms like nitrogen, oxygen, or halogens, are more electronegative than hydrogen. They exert an electron-withdrawing inductive effect through the sigma bonds, which deactivates the aromatic ring towards electrophilic substitution. libretexts.orglibretexts.org The thioether group (-S-C₂H₅) itself is inductively withdrawing. cdnsciencepub.com This effect decreases with distance, so the position of the substituent relative to the reaction center is critical. cdnsciencepub.com

Resonance (Conjugative) Effects : Substituents with lone pairs of electrons (like amino and thioether groups) or pi systems can interact with the aromatic ring's pi system. libretexts.orglibretexts.org The amino group (-NH₂) is a powerful electron-donating group via resonance, activating the ring. The ethylthio group (-SC₂H₅) can also donate its 3p lone-pair electrons to the ring, but this p-π conjugation is less effective than for an oxygen-containing analogue (like an ethoxy group) due to the size and energy mismatch between sulfur's 3p and carbon's 2p orbitals. cdnsciencepub.com

The net effect on reactivity depends on the balance between these two factors.

Activating Groups : Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.orglibretexts.org

| Substituent (X) on Ring | Inductive Effect | Resonance Effect | Predicted Net Effect on Reactivity (Electrophilic Substitution) |

|---|---|---|---|

| -CH₃ (Methyl) | Weakly Donating | N/A (Hyperconjugation) | Activating |

| -Cl (Chloro) | Strongly Withdrawing | Weakly Donating | Deactivating |

| -NO₂ (Nitro) | Strongly Withdrawing | Strongly Withdrawing | Strongly Deactivating |

| -OCH₃ (Methoxy) | Withdrawing | Strongly Donating | Strongly Activating |

Effects of Alkyl Chain Variations in the Thioether Group

Altering the length and structure of the alkyl chain attached to the sulfur atom in the thioether group primarily influences the molecule's physical properties and steric profile, which can in turn affect its reactivity and interactions.

Changing the ethyl group to other alkyl variants (e.g., methyl, propyl, isopropyl) modifies the molecule's lipophilicity (fat-solubility). An increase in the length of the alkyl chain generally leads to higher hydrophobicity. This property is crucial as it can affect solubility in different reaction media and bioavailability in biological systems.

In studies of related liquid crystalline materials containing thioether links, variations in the alkyl chain length have been shown to have a significant impact on physical properties such as melting points and the stability of mesophases. mdpi.comresearchgate.netrsc.org For instance, longer, non-polar alkyl chains can lead to higher thermal stability in some derivatives. mdpi.com While dimers with alkyloxy chains tend to have the highest clearing temperatures, those with alkylthio chains have the lowest. rsc.orgworktribe.com

| Alkyl Group in Thioether (-SR) | Relative Chain Length | Expected Effect on Lipophilicity | Potential Influence |

|---|---|---|---|

| -SCH₃ (Methylthio) | Shorter | Lower | Increased water solubility compared to ethylthio |

| -SC₂H₅ (Ethylthio) | Reference | Reference | Baseline properties |

| -SC₃H₇ (Propylthio) | Longer | Higher | Decreased water solubility, potentially altered crystal packing. |

| -SC(CH₃)₂ (tert-Butylthio) | Branched | Higher | Increased steric hindrance around the sulfur atom |

Conjugation and Electronic Effects on Azo-Hydrazone Tautomerism

When 3-(ethylthio)aniline is used as a coupling component to form azo dyes, the resulting products can exist in an equilibrium between two or more tautomeric forms, most commonly the azo and hydrazone forms. semanticscholar.orgdoaj.orgmdpi.com The position of this equilibrium is highly sensitive to electronic effects, which are influenced by substituents on the aromatic rings. semanticscholar.orgnih.gov

The tautomerism is critical because the azo and hydrazone forms have different colors, stabilities, and technical properties. semanticscholar.org Research on related azo dyes derived from 1,2,4-triazoles shows that the nature of the substituent on the aniline-derived portion significantly influences the tautomeric balance. semanticscholar.orgnih.govresearchgate.net

Electron-releasing groups (like alkyl or alkoxy groups) on the diazonium salt's benzene (B151609) ring tend to stabilize and favor the azo form . semanticscholar.orgnih.govresearchgate.net

Electron-withdrawing groups (like nitro or chloro groups) stabilize the hydrazone form . semanticscholar.orgnih.govresearchgate.net

| Substituent (Y) on Diazonium Component | Electronic Nature | Predicted Favored Tautomer in Product |

|---|---|---|

| -H | Neutral | Equilibrium mixture, potentially favoring hydrazone. mdpi.com |

| -CH₃ (Methyl) | Electron-Donating | Azo form favored. semanticscholar.orgmdpi.com |

| -Cl (Chloro) | Electron-Withdrawing | Hydrazone form favored. semanticscholar.org |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Hydrazone form strongly favored. unifr.ch |

Synthesis and Study of Analogues with Different Thioether Modifications

To fully understand structure-reactivity relationships, chemists synthesize and study analogues of this compound with targeted modifications to the thioether group. These modifications allow for a systematic investigation of how changes in the sulfur's electronic state or steric environment affect the molecule's properties.

A common synthetic approach to create related structures, such as Schiff bases, involves the condensation reaction between an aniline (B41778) derivative and an aldehyde, often by refluxing the components in a solvent like absolute ethanol (B145695). mdpi.com

Key modifications and their expected effects include:

S-Oxidation : The thioether can be oxidized to a sulfoxide (B87167) (-SO-) and further to a sulfone (-SO₂-). This transformation fundamentally changes the electronic character of the substituent. The thioether is a weak resonance donor and inductive withdrawer, whereas the sulfoxide and especially the sulfone are powerful electron-withdrawing groups due to the electronegativity of the oxygen atoms. This would drastically decrease the basicity of the aniline nitrogen and deactivate the aromatic ring to electrophilic attack.

Alkyl to Aryl Substitution : Replacing the ethyl group with an aryl group, such as a phenyl group to create 3-(phenylthio)aniline, also alters electronic properties. The phenylthio group is known to be more inductively electron-withdrawing than the methylthio group, which would make 3-(phenylthio)aniline a weaker base than 3-(methylthio)aniline. cdnsciencepub.com

Incorporation into Ligands : 2-(Methylthio)aniline (B147308), an isomer of the title compound, is widely used to synthesize Schiff base ligands for coordination chemistry. evitachem.com These ligands can coordinate to metal centers, and their electronic and steric properties can be fine-tuned by modifying the thioether group, for example, by adding substituents to the alkyl chain or replacing it entirely. evitachem.com

| Thioether Modification | Resulting Functional Group | Change in Electronic Properties | Primary Research Application |

|---|---|---|---|

| Oxidation (1 stage) | -S(O)C₂H₅ (Ethylsulfinyl) | Becomes strongly electron-withdrawing | Studying effects of strong deactivation |

| Oxidation (2 stages) | -S(O)₂C₂H₅ (Ethylsulfonyl) | Becomes very strongly electron-withdrawing | Probing limits of electronic deactivation |

| Replacement of Ethyl with Phenyl | -SC₆H₅ (Phenylthio) | Increases inductive withdrawal. cdnsciencepub.com | Investigating aryl vs. alkyl thioether effects |

| Incorporation into a Schiff Base | Imine (-CH=N-) formation | Creates a larger conjugated system | Synthesis of ligands for metal complexes. evitachem.com |

Future Research Directions and Unexplored Avenues

Investigation of Novel Reactivity Patterns and Catalytic Applications

A deeper investigation into the reactivity of the ethylthio and amino functional groups of 3-(Ethylthio)aniline is warranted. Understanding its coordination chemistry with various transition metals could lead to the design of novel catalysts. For instance, its potential as a ligand in homogeneous catalysis remains largely unexplored. Research could focus on its application in cross-coupling reactions, C-H activation, and other transformative organic reactions. The electronic properties conferred by the ethylthio group may offer unique advantages in catalytic cycles.

Advanced Characterization for Elucidating Complex States